molecular formula C24H18N2O B1620257 Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium CAS No. 7334-10-3

Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium

Cat. No.: B1620257
CAS No.: 7334-10-3
M. Wt: 350.4 g/mol
InChI Key: KKGQULROQZYLGU-UHFFFAOYSA-N
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Description

Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium is a complex organic compound with a unique structure that includes two phenyl groups and an iminoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium typically involves the reaction of 2-phenylphenylamine with an oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidized derivatives.

    Reduction: It can be reduced back to 2-phenylphenylamine under appropriate conditions.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different properties and applications.

Scientific Research Applications

Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This interaction can result in various biological effects, including the modulation of signaling pathways and the induction of cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylphenylamine: The precursor to Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium, which has similar structural features but lacks the oxidized iminoazanium moiety.

    Benzimidazole: A compound with a similar heterocyclic structure that also has various applications in chemistry and medicine.

    Imidazole: Another heterocyclic compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific structure, which includes both phenyl groups and an iminoazanium moiety. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c27-26(24-18-10-8-16-22(24)20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)19-11-3-1-4-12-19/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQULROQZYLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=[N+](C3=CC=CC=C3C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311291
Record name 2-[(Z)-([1,1'-Biphenyl]-2-yl)-NNO-azoxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-10-3
Record name NSC241077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Z)-([1,1'-Biphenyl]-2-yl)-NNO-azoxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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